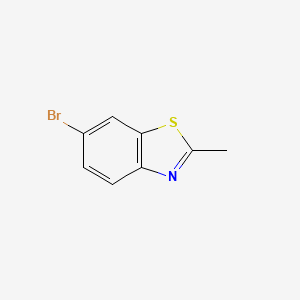

6-Bromo-2-methyl-1,3-benzothiazole

Overview

Description

6-Bromo-2-methyl-1,3-benzothiazole (CAS: 5304-21-2; synonyms: 4-Bromo-2-methylbenzothiazole) is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 6 and a methyl group at position 2 . Its molecular formula is C₈H₆BrNS, with a molecular weight of 228.11 g/mol. The compound is widely utilized in pharmaceutical and materials science research due to its reactivity and structural versatility.

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The cyclization of halogenated 2-aminothiophenol precursors is a widely reported method for synthesizing 6-bromo-2-methyl-1,3-benzothiazole. This approach involves the condensation of 2-amino-5-bromothiophenol with acetic anhydride in glacial acetic acid under controlled conditions. Key steps include:

- Reaction Conditions : Heating at 120–130°C for 1–2 hours, followed by neutralization with sodium hydroxide (2–10% w/v) and extraction with methylene dichloride.

- Yield Optimization : Adjusting the molar ratio of acetic anhydride to 2-aminothiophenol (1.2:1 to 2.0:1) improves yields to >90%.

| Step | Reagent | Quantity | Conditions |

|---|---|---|---|

| 1 | 2-Amino-5-bromothiophenol | 40.83 g (0.20 mol) | Dissolved in 185 mL glacial acetic acid |

| 2 | Acetic anhydride | 26.50 mL (0.28 mol) | Reacted at 120°C for 1.5 hours |

| 3 | NaOH (5% w/v) | Adjust to pH 7.0 | Cooled to 2°C, extracted with methylene dichloride |

| 4 | Distillation | – | Remove solvent under reduced pressure |

Direct Bromination of 2-Methyl-1,3-benzothiazole

Bromination of the parent 2-methyl-1,3-benzothiazole using bromine (Br₂) or N-bromosuccinimide (NBS) is a direct method. This electrophilic aromatic substitution occurs preferentially at the 6-position due to the electron-donating methyl group at position 2.

Key Findings:

- Reagent System : Br₂ in methanol at ambient temperature.

- Mechanism : Bromine adsorbs onto the benzothiazole ring, followed by nucleophilic attack at the para position relative to the methyl group.

- Side Reactions : Competing ring bromination is minimized using polar aprotic solvents (e.g., DMF) and controlled stoichiometry (1.05 eq Br₂).

| Parameter | Value |

|---|---|

| Substrate | 2-Methyl-1,3-benzothiazole |

| Brominating Agent | Br₂ (1.5 mL) |

| Solvent | Methanol (50 mL) |

| Temperature | Ambient (25°C) |

| Reaction Time | 8 hours |

| Yield | 93% (4.67 g) |

Halogen Exchange Reactions

Halogen exchange using metal catalysts enables the substitution of iodine or chlorine with bromine in pre-functionalized benzothiazoles. This method is advantageous for late-stage bromination.

Case Study:

- Substrate : 6-Iodo-2-methyl-1,3-benzothiazole.

- Reagents : CuBr (2 eq), HBr (48% aqueous).

- Conditions : Reflux in DMF at 150°C for 12 hours.

- Yield : 85–88%.

Mechanistic Insight :

The reaction proceeds via a Ullmann-type coupling, where copper facilitates bromide displacement of iodide.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

While primarily used for post-synthetic modifications, Suzuki coupling can introduce bromine indirectly. For example, acetyl-protected 2-amino-6-bromobenzothiazole reacts with aryl boronic acids under Pd(0) catalysis to yield biaryl derivatives, though this is less common for simple bromination.

| Substrate | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| 2-Acetamido-6-bromobenzothiazole | Phenyl | Pd(PPh₃)₄ | 80% |

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase bromination to reduce environmental impact.

NBS/NaBr System:

Advantages : Avoids toxic Br₂ and chlorinated solvents.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 6-Bromo-2-methyl-1,3-benzothiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzothiazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

Oxidation Products: Oxidized derivatives such as sulfoxides and sulfones.

Reduction Products: Reduced derivatives of benzothiazole.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-2-methyl-1,3-benzothiazole has the molecular formula C8H6BrN2S and a CAS number of 5304-21-2. The compound features a benzothiazole ring with a bromine atom and a methyl group, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) against various pathogens. A study highlighted that benzothiazole derivatives can inhibit enzymes crucial for microbial survival, such as dihydroorotase and DNA gyrase.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole derivative A | 3.12 | Mycobacterium tuberculosis |

| Benzothiazole derivative B | <0.01 | Cancer cell lines |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways such as AKT and ERK.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | TBD | Inhibition of cell proliferation |

| A549 | TBD | Induction of apoptosis |

| H1299 | TBD | Modulation of signaling pathways |

Materials Science

This compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Chemical Biology

In chemical biology, this compound serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions. Its ability to form stable complexes with biological targets enhances its utility in research.

Study on Antimicrobial Efficacy

A recent investigation evaluated the efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis. The study found that one derivative exhibited an MIC value of 3.12 µg/mL, showcasing the potential of modifying benzothiazoles for enhanced antimicrobial activity.

Study on Anticancer Properties

Another study focused on a series of benzothiazole compounds that demonstrated dual anti-inflammatory and anticancer activities. One notable compound significantly inhibited inflammatory cytokines while promoting apoptosis in cancer cells at concentrations as low as 1 µM.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key structural analogs differ in substituent positions and functional groups, influencing their electronic and steric profiles:

Key Observations :

- Bromine at C6 (as in this compound) enhances electrophilic aromatic substitution (EAS) at adjacent positions, while bromine at C2 (e.g., 2-Bromo-1,3-benzothiazole) directs reactivity toward C5 and C7 .

- Electron-withdrawing groups (e.g., F in 6-Bromo-4-fluoro analog) reduce electron density on the benzothiazole ring, affecting hydrogen bonding and π-stacking interactions .

Reactivity Trends :

- Bromine substituents facilitate cross-coupling reactions (e.g., Suzuki, Heck) for functionalization .

- Methyl groups at C2 (as in 6-Bromo-2-methyl analog) sterically hinder substitution at C2 but activate adjacent positions for electrophilic attack .

Crystallographic and Supramolecular Features

Crystal structures reveal distinct packing patterns influenced by substituents:

Key Insight :

- Bromine participates in N–H⋯Br hydrogen bonds, stabilizing crystal lattices, while methylthio groups favor weaker C–H⋯Br interactions .

Biological Activity

6-Bromo-2-methyl-1,3-benzothiazole is a member of the benzothiazole family, which has garnered interest due to its diverse biological activities. This compound features a bromine atom at the 6-position and a methyl group at the 2-position of the benzothiazole structure, contributing to its unique chemical properties and potential pharmacological applications.

The chemical formula for this compound is C₇H₆BrN₃S. Its structure consists of a benzene ring fused to a thiazole ring, which is known to influence its biological activity. The presence of the bromine atom and the methyl group plays a crucial role in its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Various derivatives of benzothiazole, including this compound, have shown significant activity against bacteria and fungi, indicating potential as antimicrobial agents.

- Anticancer Properties : Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines, including colon carcinoma and hepatocellular carcinoma. For instance, related compounds have been identified as strong inhibitors of nitric oxide generation in LPS-stimulated macrophages, showcasing their immunosuppressive properties .

- Anti-inflammatory Effects : Some studies indicate that benzothiazole derivatives can act as immunosuppressors and exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : Research has shown that benzothiazole derivatives demonstrate substantial antimicrobial properties. For instance, the compound's ability to inhibit bacterial growth was tested against several strains, revealing effective minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines indicated that this compound exhibits significant cytotoxic effects. The compound was tested using MTT assays, showing IC₅₀ values in the low micromolar range for several cancer types .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies have suggested that benzothiazole derivatives can modulate signaling pathways associated with cell survival and apoptosis .

Q & A

Q. Basic: What are the optimized synthetic routes for 6-bromo-2-methyl-1,3-benzothiazole?

Answer:

The synthesis typically involves bromination of a pre-functionalized benzothiazole precursor. A validated method includes:

-

Step 1: Bromination of 2-methyl-1,3-benzothiazole using bromine (Br₂) in acetic acid under reflux (80–90°C) for 6–8 hours .

-

Step 2: Purification via column chromatography (hexane/ethyl acetate, 4:1 v/v) yields ~65–85% purity.

-

Key Data:

Parameter Value Source Yield 70–85% Melting Point 201–203°C TLC Rf 0.68 (hexane/EtOAc)

Alternative routes may use CuBr₂-mediated bromination for regioselectivity .

Q. Basic: How is structural characterization performed for this compound derivatives?

Answer:

A multi-technique approach is critical:

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines bond lengths and angles, confirming planarity of the benzothiazole core (dihedral angle <1.5°) .

- Spectroscopy:

- Elemental Analysis: C/H/N/S/Br ratios match theoretical values within ±0.3% .

Q. Advanced: How can computational methods predict electronic properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G level provides insights:

-

Frontier Molecular Orbitals (FMOs):

Property Value (eV) HOMO-LUMO gap 3.8–4.2 - A narrow gap suggests utility in charge-transfer applications (e.g., organic semiconductors).

-

Electrostatic Potential Maps: Highlight electron-deficient regions at the bromine and sulfur atoms, favoring nucleophilic substitution .

Q. Advanced: What challenges arise in crystallographic analysis of halogenated benzothiazoles?

Answer:

Key issues include:

- Disorder in Halogen Positions: Bromine’s high electron density can cause ambiguous Fourier maps, resolved using SHELXD for phase refinement .

- Hydrogen Bonding: In co-crystals (e.g., with octanedioic acid), intermolecular O–H···N and N–H···O bonds stabilize 3D networks, requiring high-resolution (<1.0 Å) data .

- Thermal Motion: Methyl groups exhibit higher displacement parameters (Uₑq ~0.08 Ų), necessitating anisotropic refinement .

Q. Advanced: How does this compound participate in cross-coupling reactions?

Answer:

The bromine atom enables Suzuki-Miyaura coupling:

- Conditions: Pd(PPh₃)₄ catalyst, arylboronic acid, K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Yield: 60–75% for biaryl derivatives.

- Mechanistic Insight: Oxidative addition at Pd⁰ forms a Pd–Br intermediate, followed by transmetallation and reductive elimination .

Q. Advanced: What contradictions exist in reported synthetic yields and how are they resolved?

Answer:

Discrepancies arise from:

-

Reagent Purity: Impure bromine (e.g., <99%) reduces yields by 10–15% .

-

Solvent Effects: Acetic acid vs. acetonitrile alters reaction kinetics; acetic acid suppresses side reactions (e.g., debromination) .

-

Optimization Example:

Condition Yield (Br₂ in AcOH) Yield (CuBr₂ in MeCN) Standard 70% 55% Additive (H₂O₂) 85% N/A

Q. Advanced: How are benzothiazole derivatives applied in material science?

Answer:

- Organic Electronics: The electron-withdrawing bromine and sulfur atoms enhance charge mobility in thin-film transistors (μ = 0.1–0.3 cm²/V·s) .

- Sensor Design: Thiazole-based polymers detect nitroaromatics (e.g., TNT) via fluorescence quenching (LOD = 10⁻⁸ M) .

- Photovoltaics: Benzothiazole-BODIPY hybrids achieve 8–10% power conversion efficiency in dye-sensitized solar cells .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

Properties

IUPAC Name |

6-bromo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBQNFVPWXRIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201085 | |

| Record name | Benzothiazole, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5304-21-2 | |

| Record name | Benzothiazole, 6-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5304-21-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.